molecular formula C17H25I3O2 B15409428 11-(2,4,6-Triiodophenoxy)undecan-1-OL CAS No. 753001-95-5

11-(2,4,6-Triiodophenoxy)undecan-1-OL

Cat. No.: B15409428
CAS No.: 753001-95-5
M. Wt: 642.1 g/mol
InChI Key: ABAZOUWIAYJEFO-UHFFFAOYSA-N
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Description

11-(2,4,6-Triiodophenoxy)undecan-1-OL is a synthetic chemical compound of significant interest in specialized research applications. This molecule features a unique structure that combines a hydrophobic undecanol chain with a 2,4,6-triiodophenol moiety, a functional group known for its high electron density and radiopacity. This combination suggests potential utility in the development of specialized materials, particularly in the design of X-ray contrast agents, where the long alkyl chain may be engineered to modify solubility and biodistribution profiles. Further research applications may include its use as an intermediate in organic synthesis and polymer chemistry, where the terminal hydroxyl group offers a site for further functionalization to create novel monomers or dendritic structures. The presence of iodine atoms makes this compound a candidate for investigating heavy-atom effects in spectroscopic studies or as a building block for liquid crystals. Researchers are encouraged to explore its full mechanistic potential and physicochemical properties. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

753001-95-5

Molecular Formula

C17H25I3O2

Molecular Weight

642.1 g/mol

IUPAC Name

11-(2,4,6-triiodophenoxy)undecan-1-ol

InChI

InChI=1S/C17H25I3O2/c18-14-12-15(19)17(16(20)13-14)22-11-9-7-5-3-1-2-4-6-8-10-21/h12-13,21H,1-11H2

InChI Key

ABAZOUWIAYJEFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)OCCCCCCCCCCCO)I)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include 10-undecen-1-ol, 11-azido-3,6,9-trioxaundecan-1-amine, and other iodinated phenolic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property 11-(2,4,6-Triiodophenoxy)undecan-1-OL 10-Undecen-1-OL 11-Azido-3,6,9-trioxaundecan-1-amine
Molecular Formula C₁₇H₂₅I₃O₂ (hypothesized) C₁₁H₂₂O C₁₁H₂₃N₃O₃
Molecular Weight ~730 g/mol (estimated) 170.29 g/mol 259.32 g/mol
Functional Groups -OH, triiodophenoxy -OH, terminal alkene -NH₂, azide, triethylene glycol spacer
Key Applications Imaging agents, antimicrobials Surfactants, fragrances Click chemistry, bioconjugation
Solubility Low in water (iodine hydrophobicity) Insoluble in water Moderate in polar solvents
Toxicity Profile Likely moderate (iodine release risk) Low High (azide reactivity)

Key Differences

Iodination vs. In contrast, azide-containing analogs (e.g., 11-azido-3,6,9-trioxaundecan-1-amine) are highly reactive in click chemistry but pose explosion risks .

Chain Flexibility: The triethylene glycol spacer in 11-azido-3,6,9-trioxaundecan-1-amine improves solubility and biocompatibility, whereas the rigid triiodophenoxy group in the target compound may limit conformational flexibility .

Q & A

Q. What synthetic methodologies are reported for 11-(2,4,6-Triiodophenoxy)undecan-1-OL, and what catalysts are critical for phenoxy group attachment?

The synthesis typically involves a two-step approach:

  • Alkylation : Phenol is alkylated with undecan-1-ol using p-toluenesulphonic acid as a catalyst. Optimal conditions include a phenol-to-alcohol molar ratio of 1:2 and temperatures between 110–130°C to achieve >90% yield .
  • Iodination : The phenoxy intermediate undergoes electrophilic iodination using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. This step requires careful control of stoichiometry (3:1 iodine-to-phenol ratio) to avoid over-iodination . Characterization via NMR and mass spectrometry confirms structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing 11-(2,4,6-Triiodophenoxy)undecan-1-OL?

Key methods include:

  • ¹H/¹³C NMR : Distinct chemical shifts for the triiodophenoxy group (e.g., aromatic protons at δ 7.8–8.2 ppm) and the undecanol chain (δ 1.2–1.6 ppm for methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., m/z ≈ 580 for C₁₇H₂₅I₃O₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-I bonds (~500 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in academic studies?

  • Spin-Labeling : The triiodophenoxy moiety enables electron paramagnetic resonance (EPR) studies for probing molecular dynamics in lipid bilayers or protein interactions .
  • Intermediate in Surfactant Synthesis : Alkylated phenols derived from similar undecanol derivatives are precursors for non-ionic surfactants .

Advanced Research Questions

Q. How do steric effects from the triiodophenoxy group influence reaction yields during alkylation, and what optimization strategies are recommended?

The bulky triiodophenoxy group can hinder nucleophilic attack during alkylation, reducing yields. Mitigation strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • Catalyst Loading : Increasing p-toluenesulphonic acid concentration (up to 5 mol%) improves reaction kinetics .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 130°C) minimizes side reactions like ether formation .

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing triiodophenoxy derivatives?

Contradictions in NMR or MS data often arise from:

  • Regioisomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish between ortho/meta/para substitution patterns .
  • Iodine Redistribution : LC-MS monitoring detects iodine migration, which can be suppressed by adding stabilizing agents like sodium thiosulfate .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies enable the introduction of functional groups (e.g., triazoles) without destabilizing the triiodophenoxy moiety?

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole groups at the terminal hydroxyl of the undecanol chain. Key considerations:

  • Protection of Iodine : Use tert-butyldimethylsilyl (TBS) groups to shield iodine from unintended dehalogenation during reactions .
  • Solvent Compatibility : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes iodine leaching .

Experimental Design & Data Analysis

Q. What are the critical parameters for designing reproducible iodination reactions?

  • Iodine Source : ICl provides higher regioselectivity compared to elemental iodine .
  • Reaction Time : 12–24 hours under reflux ensures complete iodination without degradation.
  • Workup Protocol : Sequential washing with sodium bisulfite (to remove excess iodine) and brine (to neutralize acidic residues) improves purity .

Q. How can researchers assess the stability of 11-(2,4,6-Triiodophenoxy)undecan-1-OL under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), and humidity (75% RH) for 1–4 weeks.
  • Analytical Monitoring : Track decomposition via HPLC for iodinated byproducts (e.g., diiodophenoxy derivatives) and IR for hydroxyl group oxidation .

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